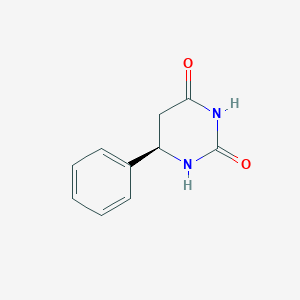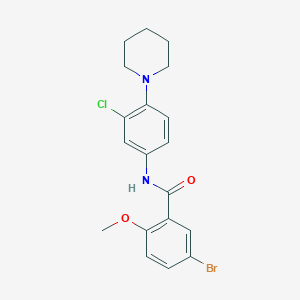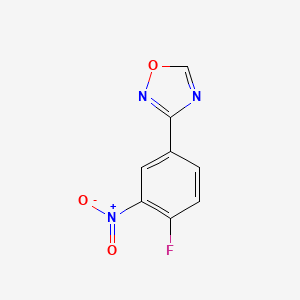![molecular formula C20H17N3O2S B12458847 N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B12458847.png)
N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxypyridine moiety, a carbamothioyl group, and a diphenylacetamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide typically involves the reaction of 3-hydroxypyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2-diphenylacetamide in the presence of a base such as triethylamine to yield the desired compound. The reaction conditions are generally mild, and the process can be carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding quinone derivatives.
Reduction: The carbamothioyl group can be reduced to form thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid or bromine can be employed under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxypyridine moiety can form hydrogen bonds with active sites, while the carbamothioyl group can coordinate with metal ions. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)carbamothioyl derivatives: These compounds share the pyridine and carbamothioyl moieties but differ in the substituents on the aromatic ring.
Diphenylacetamide derivatives: These compounds have the diphenylacetamide structure but lack the hydroxypyridine and carbamothioyl groups.
Uniqueness
N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both hydroxypyridine and carbamothioyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C20H17N3O2S |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H17N3O2S/c24-16-12-7-13-21-18(16)22-20(26)23-19(25)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17,24H,(H2,21,22,23,25,26) |
InChIキー |
CNPYEXADQJHFTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=C(C=CC=N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12458764.png)
![6-chloro-1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12458765.png)
![Dimethyl 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12458771.png)

![2-chloro-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B12458777.png)
![4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B12458780.png)

![(E)-methyl 3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B12458790.png)
![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458798.png)
![(1R,2S)-2-{[2-(phenylcarbamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12458799.png)



![N-(4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide](/img/structure/B12458839.png)
